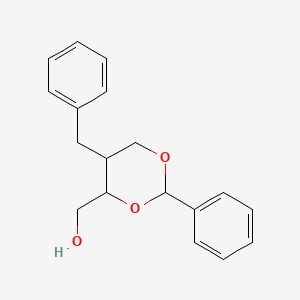
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C18H20O3 It is a member of the dioxane family, characterized by a dioxane ring structure with benzyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. Common catalysts used include cationic acidic resins, which facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, ensures high yield and purity of the product. The process may also involve the use of solvents to enhance the reaction efficiency and facilitate product isolation .
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides (e.g., N-bromosuccinimide) are used under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The dioxane ring structure provides stability and facilitates binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dioxan-5-ol
- 1,3-Dioxane-4-methanol,5-methyl-2-phenyl
- 1,3-O-Benzylideneglycerol
Uniqueness
(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
88481-72-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(5-benzyl-2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C18H20O3/c19-12-17-16(11-14-7-3-1-4-8-14)13-20-18(21-17)15-9-5-2-6-10-15/h1-10,16-19H,11-13H2 |
InChI Key |
PWWRXNHRRMABPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















